molecular formula C11H11F2NO2 B2539205 N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2361638-10-8

N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide

Cat. No.: B2539205
CAS No.: 2361638-10-8
M. Wt: 227.211
InChI Key: GVLHFDGDVQXGQT-UHFFFAOYSA-N
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Description

N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is an organic compound that features a difluorophenyl group, a hydroxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide typically involves the reaction of 2,6-difluorophenyl derivatives with appropriate reagents to introduce the hydroxyethyl and prop-2-enamide groups. One common method involves the use of 2,6-difluorophenol as a starting material, which undergoes oxidative polymerization in the presence of catalysts such as Fe-N,N′-bis(salicylidene)ethylenediamine (salen) and hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the amide group may produce amines.

Scientific Research Applications

N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyethyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-10(16)14-6-9(15)11-7(12)4-3-5-8(11)13/h2-5,9,15H,1,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLHFDGDVQXGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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